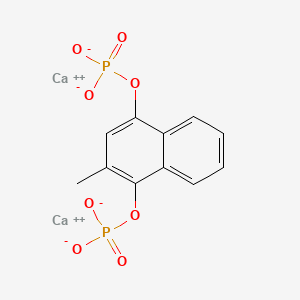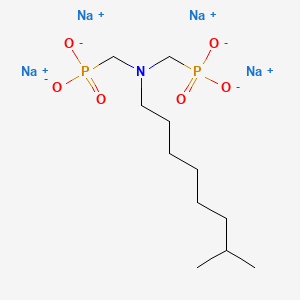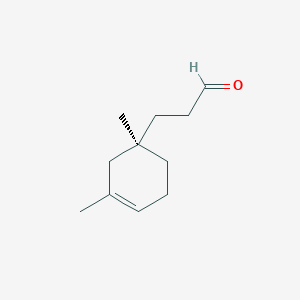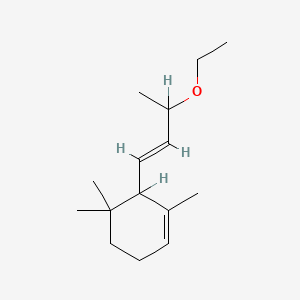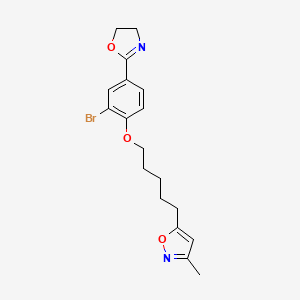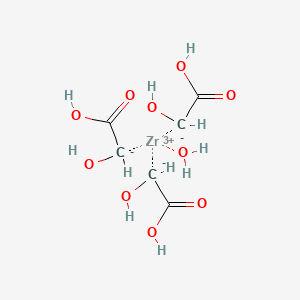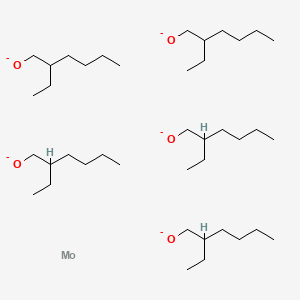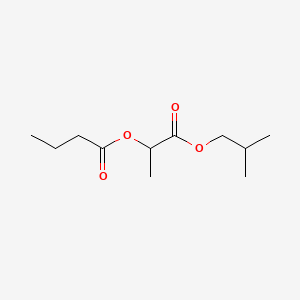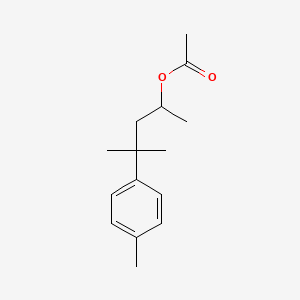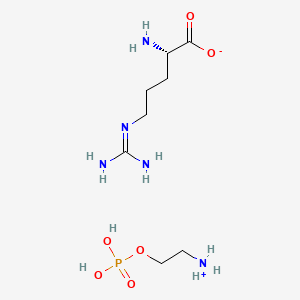
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a sulphonatopropyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 2,6-dimethylpyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropropanesulfonic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids, reduced sulfur compounds.
Substitution Products: Various substituted pyridinium derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonatopropyl group can enhance the compound’s solubility and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulphonatopropyl group, making it less soluble and less reactive in certain contexts.
1-(3-Sulphonatopropyl)pyridinium: Lacks the methyl groups at positions 2 and 6, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the methyl groups and the sulphonatopropyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
93803-26-0 |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-(2,6-dimethylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-6-10(2)11(9)7-4-8-15(12,13)14/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
SZXKBAYUORLNCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)C)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


